molecular formula C15H18N2O2S B5674961 5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5674961
M. Wt: 290.4 g/mol
InChI Key: AYFKYQRXHUIHAU-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of molecules incorporating a 1,2,4-oxadiazole ring, a structural motif known for its diverse pharmacological activities and its use in material science due to unique chemical and physical properties. The presence of tetrahydro-cyclohepta[thien-2-yl] and tetrahydrofuran-3-yl groups suggest potential for interesting interactions and functionalities due to these heterocyclic and ether components.

Synthesis Analysis

The synthesis of related heterocyclic systems often involves multi-step reactions, starting from readily available substrates. For example, derivatives of the benzo[cyclohepta]thieno[3,2-c]pyridine system were synthesized through cyanogen bromide-induced ring cleavage, highlighting a method that could potentially be adapted for our compound of interest (Bremner et al., 1988).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, 1H-NMR, and mass spectrometry are pivotal in elucidating the molecular structure of synthesized compounds. The molecular structure of similar compounds, such as 1,3,4-oxadiazole derivatives, was determined, providing insights into the arrangement of atoms and the electronic environment that could influence the reactivity and properties of the compound of interest (Koparır et al., 2005).

Chemical Reactions and Properties

Compounds containing 1,2,4-oxadiazole rings are known for participating in various chemical reactions, including cycloadditions and ring-opening reactions, which can be used to further modify the structure or to incorporate the compound into polymers or other complex molecules (Sauer et al., 2001).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, can be influenced by the structural motifs present in the molecule. For instance, the introduction of the tetrahydrofuran and cyclohepta[thien-2-yl] groups could affect the compound's solubility in organic solvents and its phase behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the potential for forming hydrogen bonds or other intermolecular interactions, are crucial for understanding the compound's behavior in different environments. For example, the oxadiazole ring is known for its electron-withdrawing nature, which could affect the electronic properties of the molecule and its interactions with biological targets or materials (Xu et al., 2017).

properties

IUPAC Name

3-(oxolan-3-yl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-4-10-8-13(20-12(10)5-3-1)15-16-14(17-19-15)11-6-7-18-9-11/h8,11H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFKYQRXHUIHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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